Dysprosium sulfide

Overview

Description

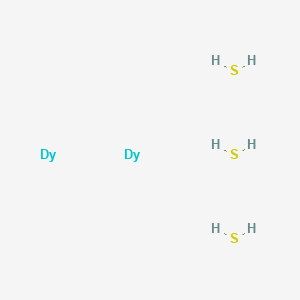

Dysprosium sulfane is a chemical compound composed of the rare earth element dysprosium and sulfur. Dysprosium, with the atomic number 66, is a member of the lanthanide series and is known for its metallic silver luster. Sulfur, on the other hand, is a non-metal element known for its yellow crystalline form. The combination of these two elements forms dysprosium sulfane, which has unique properties and applications in various fields.

Mechanism of Action

Target of Action

Dysprosium sulfide, also known as dysprosium;sulfane or Dysprosium;sulfane, is a compound that primarily targets lanthanide cations . These cations play a crucial role in various biochemical and physical processes. For instance, they are involved in the formation of stable and rich structures when coordinated with certain ligands .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in their properties. For instance, in the formation of lanthanide complexes, this compound interacts with lanthanide cations through a bridging bidentate mode, resulting in a distorted square-antiprism geometry . This interaction leads to the characteristic emission of dysprosium or europium cation under the excitation of ultraviolet light .

Biochemical Pathways

It is known that dysprosium, like other heavy rare-earth metals, exhibits a complex temperature-dependent magnetic structure . Dysprosium presents a hexagonal crystal structure at room temperature and undergoes a second-order transition from a paramagnetic phase to an antiferromagnetic phase at the Neel temperature .

Pharmacokinetics

It’s worth noting that most dysprosium compounds are soluble in water , which could potentially impact their bioavailability.

Result of Action

The result of this compound’s action can be observed in its effects on the properties of the targets it interacts with. For instance, the interaction of this compound with lanthanide cations results in the formation of complexes that exhibit characteristic emissions under ultraviolet light excitation . Additionally, this compound can influence the magnetic properties of dysprosium, affecting its transition from a paramagnetic phase to an antiferromagnetic phase .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of lanthanide complexes and their subsequent properties can be affected by the temperature at which the reaction takes place . Furthermore, the solubility of dysprosium compounds in water suggests that the presence and properties of solvents in the environment could also influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dysprosium sulfane can be synthesized through several methods. One common approach involves the direct reaction of dysprosium metal with sulfur at elevated temperatures. The reaction is typically carried out in a controlled atmosphere to prevent oxidation:

Dy+S→DyS

Industrial Production Methods: In industrial settings, dysprosium sulfane is often produced by reducing dysprosium oxide with hydrogen sulfide gas. This method ensures a high yield and purity of the product:

Dy2O3+3H2S→2DyS+3H2O

Types of Reactions:

- Dysprosium sulfane can undergo oxidation to form dysprosium oxide and sulfur dioxide:

Oxidation: 2DyS+3O2→2Dy2O3+2SO2

It can be reduced back to dysprosium metal and hydrogen sulfide gas:Reduction: DyS+H2→Dy+H2S

Common Reagents and Conditions:

Oxidizing Agents: Oxygen or air at high temperatures.

Reducing Agents: Hydrogen gas at elevated temperatures.

Major Products Formed:

Oxidation: Dysprosium oxide and sulfur dioxide.

Reduction: Dysprosium metal and hydrogen sulfide gas.

Scientific Research Applications

Dysprosium sulfane has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other dysprosium compounds.

Biology: Investigated for its potential use in biological imaging due to its unique magnetic properties.

Medicine: Studied for its potential use in magnetic resonance imaging (MRI) as a contrast agent.

Industry: Utilized in the production of high-performance magnets and other advanced materials.

Comparison with Similar Compounds

Dysprosium Oxide: Another dysprosium compound with applications in ceramics and glass production.

Dysprosium Carbonate: Used in the preparation of dysprosium metal and other dysprosium compounds.

Dysprosium Sulfate: Utilized in various industrial processes and as a precursor for other dysprosium compounds.

Uniqueness of Dysprosium Sulfane: Dysprosium sulfane is unique due to its combination of dysprosium’s magnetic properties and sulfur’s chemical reactivity. This makes it particularly useful in applications requiring both magnetic and chemical functionalities.

Biological Activity

Dysprosium sulfide (Dy₂S₃) is a compound of dysprosium, a rare earth element, known for its unique properties and potential applications in various fields, including biomedicine and materials science. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential toxicity, and implications for research and application.

This compound is characterized by its high stability and solubility in certain solvents. It typically appears as a black powder or crystalline solid. The compound can be synthesized through various methods, including direct reaction of dysprosium oxide with sulfur at elevated temperatures.

1. Toxicity and Safety

Dysprosium compounds, including this compound, have been studied for their toxicity profiles. Soluble dysprosium salts are generally considered to have mild toxicity when ingested. For instance, dysprosium chloride has been noted to be potentially fatal at high doses (over 500g) due to its effects on biological systems . this compound's toxicity is less well-documented, but similar caution is warranted given the general behavior of rare earth sulfides.

2. Interaction with Biological Systems

Research indicates that dysprosium compounds can interact with various biological molecules. Dysprosium ions can influence enzymatic activities and may have implications in cellular processes due to their paramagnetic properties. For example, studies have shown that rare earth elements can affect the activity of certain enzymes, potentially acting as enzyme inhibitors or activators .

Case Study 1: Enzymatic Activity Modulation

A study examined the effect of dysprosium ions on the activity of specific enzymes involved in metabolic pathways. The results indicated that dysprosium could inhibit the activity of certain enzymes by altering their active sites through coordination interactions. This modulation could have implications for drug design and therapeutic applications where enzyme regulation is crucial.

Case Study 2: Cellular Uptake and Distribution

Another investigation focused on the cellular uptake of dysprosium ions from this compound nanoparticles. The study utilized fluorescence microscopy to track the internalization of these nanoparticles in human cell lines. Results demonstrated that dysprosium nanoparticles were efficiently taken up by cells, suggesting potential applications in targeted drug delivery systems .

Table 1: Summary of Biological Effects of Dysprosium Compounds

Implications for Research

The biological activity of this compound presents both opportunities and challenges. Its potential use in nanomedicine for drug delivery systems could revolutionize treatment methodologies for various diseases. However, understanding its toxicity and biological interactions is crucial for safe application.

Properties

IUPAC Name |

dysprosium;sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Dy.3H2S/h;;3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUZQNORYPUNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S.S.S.[Dy].[Dy] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Dy2H6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12133-10-7 | |

| Record name | Dysprosium sulfide (Dy2S3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012133107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didysprosium trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.